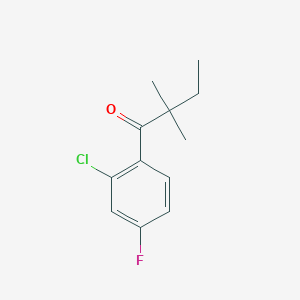

2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone

Vue d'ensemble

Description

2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone is an organic compound with the molecular formula C12H14ClFO. It is a member of the butyrophenone class of compounds, which are known for their diverse applications in various fields, including pharmaceuticals and chemical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone typically involves the reaction of 2-chloro-4-fluoroacetophenone with isobutyraldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations enables researchers to explore new synthetic pathways and develop novel compounds.

Biology

The biological activity of this compound has been a subject of investigation. Studies have focused on its interactions with biomolecules and potential effects on biological systems. Preliminary findings suggest that it may influence enzyme activities and receptor interactions, which could lead to further exploration in pharmacological contexts.

Medicine

In medical research, this compound is being investigated for its potential therapeutic properties. It has been studied as a lead compound for developing pharmaceuticals targeting specific conditions mediated by dopamine receptors. Its structural characteristics may allow it to act as a D2 or D3 antagonist, providing avenues for treating various central nervous system disorders such as anxiety, depression, and schizophrenia .

Industry

Industrially, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules |

| Biological Research | Investigated for enzyme activity modulation |

| Medical Applications | Potential D2/D3 receptor antagonist |

| Industrial Use | Production of specialty chemicals |

Case Studies

- Pharmacological Study : Research has shown that compounds similar to this compound exhibit significant activity against certain neurological disorders. In vitro studies demonstrated that these compounds could effectively inhibit dopamine receptors associated with mood regulation .

- Synthetic Pathway Development : A study explored new synthetic routes involving this compound as a key intermediate. The findings highlighted the compound's versatility in generating diverse chemical entities through strategic substitutions and modifications .

- Toxicological Assessment : Evaluations using high-throughput screening methods have assessed the cytotoxicity of this compound across various cell types. Results indicated differential responses based on cell lineage, underscoring the need for tailored approaches in drug development .

Mécanisme D'action

The mechanism of action of 2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone

- 3’-Chloro-2,2-dimethyl-5’-fluorobutyrophenone

- 4’-Chloro-2,2-dimethyl-2’-fluorobutyrophenone

- 4’-Bromo-2,2-dimethyl-2’-fluorobutyrophenone

Uniqueness

2’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Activité Biologique

2'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes available research on its biological effects, mechanisms of action, and applications, supported by data tables and case studies.

The compound is synthesized through a reaction involving 2-chloro-4-fluoroacetophenone and isobutyraldehyde, typically using a catalyst to facilitate the process under controlled conditions. The resulting product is characterized by its unique structure, which influences its biological activity.

The biological activity of this compound is attributed to its interaction with various biomolecular targets. It modulates the activity of enzymes and receptors, leading to diverse physiological effects. Notably, it has been studied for its potential as an atypical antipsychotic agent due to its binding affinities at dopamine (DA) and serotonin (5HT) receptors.

Antipsychotic Activity

Research indicates that this compound exhibits properties akin to those of established antipsychotic medications. It has shown promising results in preclinical studies for its ability to modulate neurotransmitter systems involved in psychosis. Comparative binding studies have revealed that this compound has a multireceptor binding profile similar to that of haloperidol, suggesting its potential as a therapeutic agent in treating schizophrenia .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's IC50 values range from 7 to 20 µM across different cell lines, indicating significant anticancer potential. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Data Table: Biological Activity Overview

| Biological Activity | Effect | IC50/EC50 | Cell Lines Tested |

|---|---|---|---|

| Antipsychotic | Modulation of DA/5HT receptors | Not specified | N/A |

| Anticancer | Induction of apoptosis | 7 - 20 µM | MCF-7 (breast), PC3 (prostate) |

| Antibacterial | Inhibition against E. faecalis | MIC: 40 - 50 µg/mL | E. faecalis, P. aeruginosa |

Case Studies

- Antipsychotic Efficacy : A study evaluated the binding affinity of this compound at various DA receptor subtypes. Results indicated a higher affinity compared to standard antipsychotics, suggesting potential for reduced side effects associated with traditional therapies.

- Cytotoxicity in Cancer Research : In another investigation, the compound was tested against human leukemia cell lines, showing promising cytotoxic effects with an IC50 value as low as 1.50 µM. This study highlighted the compound's ability to disrupt cancer cell viability significantly .

Propriétés

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)9-6-5-8(14)7-10(9)13/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGFYJNRZWULAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642451 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-86-1 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.